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molecular formula C8H8F3NO B2510806 1-(4-Aminophenyl)-2,2,2-trifluoroethanol CAS No. 178042-35-8

1-(4-Aminophenyl)-2,2,2-trifluoroethanol

Cat. No. B2510806
M. Wt: 191.153
InChI Key: MXJOUBNXCFLFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713996B2

Procedure details

A solution of 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanol (2.0 g, 9 mmol) in ethanol (100 ml) and tetrahydrofuran (37 ml) was treated under argon with Pd/C (250 mg) and hydrazine hydrate (80% in water, 6.15 ml, 127 mmol, 14 equiv.) The mixture was stirred at room temperature for 30 min, then the black solid was filtered and the solvent evaporated. 1-(4-Amino-phenyl)-2,2,2-trifluoro-ethanol was obtained as a light yellow deliquescent solid, 1.8 g (100%). δH (300 MHz; CDCl3) 7.24 (2H, d), 6.67 (2H, d), 4.87 (1H, m), 3.72 (2H, bs), 3.32 (1H, bs).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)[OH:4].O.NN>C(O)C.O1CCCC1.[Pd]>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([CH:3]([OH:4])[C:2]([F:1])([F:14])[F:15])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F
Name
Quantity
6.15 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
37 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the black solid was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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